(5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
5-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolone core, which is known for its diverse biological activities, and is substituted with bromine, ethoxy, and methoxy groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-5-ethoxy-4-methoxybenzaldehyde with 4-bromoaniline to form the corresponding Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazolone product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: The compound’s pharmacological properties can be investigated for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE: A precursor in the synthesis of the target compound.
4-BROMOANILINE: Another precursor used in the synthetic route.
Thiazolone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 5-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-[(4-BROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C19H16Br2N2O3S |
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Molecular Weight |
512.2 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Br2N2O3S/c1-3-26-15-9-11(8-14(21)17(15)25-2)10-16-18(24)23-19(27-16)22-13-6-4-12(20)5-7-13/h4-10H,3H2,1-2H3,(H,22,23,24)/b16-10- |
InChI Key |
QBYVDXGPXIFDST-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br)OC |
Origin of Product |
United States |
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